molecular formula C11H17O3PS B12521954 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate CAS No. 820260-99-9

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate

Cat. No.: B12521954
CAS No.: 820260-99-9
M. Wt: 260.29 g/mol
InChI Key: GDECDRIKVMPGON-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with three distinct substituents: a phenyl group, a methyl group, and a 2-(ethylsulfanyl)ethyl chain. The ethylsulfanyl moiety (-S-C₂H₅) introduces sulfur-based reactivity, while the phenyl group enhances lipophilicity and electronic effects.

Organophosphorus compounds like this are studied for applications in agrochemicals, pharmaceuticals, and materials science due to their tunable reactivity and stability. The ethylsulfanyl group may influence metabolic pathways, as sulfur-containing substituents are prone to oxidation, altering biological activity .

Properties

CAS No.

820260-99-9

Molecular Formula

C11H17O3PS

Molecular Weight

260.29 g/mol

IUPAC Name

[2-ethylsulfanylethoxy(methoxy)phosphoryl]benzene

InChI

InChI=1S/C11H17O3PS/c1-3-16-10-9-14-15(12,13-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3

InChI Key

GDECDRIKVMPGON-UHFFFAOYSA-N

Canonical SMILES

CCSCCOP(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkyl halides with phosphonic acids in the presence of triethylamine under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphonates.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the ethylsulfanyl group can interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Phorate Oxon (O,O-Diethyl S-[(Ethylsulfanyl)methyl] Phosphorothioate)

  • Structure : Phosphorothioate ester with O,O-diethyl and S-[(ethylsulfanyl)methyl] substituents.
  • Key Differences :
    • Phosphorothioate (P=S) backbone vs. phosphonate (P=O) in the target compound.
    • Diethyl ester groups vs. methyl and phenyl esters in the target.
  • Properties: Higher hydrolytic stability due to the P=S bond. Known as an acetylcholinesterase inhibitor, used in insecticides .
  • Molecular Formula : C₇H₁₇O₃PS₂ (CAS 2600-69-3) .

O,O-Diethyl 2-(Ethylthio)ethyl Dithiophosphate (T3D0038)

  • Structure : Dithiophosphate ester with O,O-diethyl and 2-(ethylthio)ethyl groups.
  • Key Differences :
    • Dithiophosphate (two sulfur atoms bonded to phosphorus) vs. phosphonate.
    • Lacks aromatic (phenyl) substituents.
  • Classified as a toxic compound (T3D database entry) .
  • Molecular Formula : C₈H₁₉O₂PS₃ (CAS 298-04-4) .

Ethyl Methyl Methylphosphonate

  • Structure : Simplistic phosphonate with ethyl and methyl esters.
  • Key Differences: No sulfur or aromatic groups. Smaller molecular size.
  • Properties :
    • Lower lipophilicity and reduced biological activity compared to sulfur- or phenyl-containing analogs.
    • Used as a chemical intermediate or simulant for nerve agents .
  • Molecular Formula : C₄H₁₁O₃P (CAS 18755-36-7) .

Demeton-S-Methyl Sulphone

  • Structure : Sulfonyl-containing phosphonate (2-(ethanesulfonyl)ethyl sulfanylphosphonate).
  • Key Differences :
    • Sulfonyl (-SO₂-) group vs. sulfanyl (-S-) in the target compound.
    • Higher oxidation state of sulfur.
  • Properties :
    • Increased polarity and reduced membrane permeability.
    • Used as an insecticide metabolite .
  • Molecular Formula : C₆H₁₅O₅PS₂ (CAS 17040-19-6) .

Data Table: Structural and Functional Comparison

Compound Backbone Substituents Molecular Formula Key Applications
2-(Ethylsulfanyl)ethyl Methyl Phenylphosphonate Phosphonate Phenyl, methyl, 2-(ethylsulfanyl)ethyl Not explicitly provided Research (inferred)
Phorate Oxon Phosphorothioate O,O-Diethyl, S-[(ethylsulfanyl)methyl] C₇H₁₇O₃PS₂ Insecticide
O,O-Diethyl 2-(Ethylthio)ethyl Dithiophosphate Dithiophosphate O,O-Diethyl, 2-(ethylthio)ethyl C₈H₁₉O₂PS₃ Toxicant
Ethyl Methyl Methylphosphonate Phosphonate Ethyl, methyl C₄H₁₁O₃P Chemical intermediate
Demeton-S-Methyl Sulphone Phosphonate 2-(Ethanesulfonyl)ethyl, sulfanyl C₆H₁₅O₅PS₂ Insecticide metabolite

Research Findings and Implications

  • Reactivity : The phenyl group in the target compound enhances stability toward hydrolysis compared to aliphatic phosphonates like ethyl methyl methylphosphonate .
  • Toxicity : Sulfur-containing analogs (e.g., Phorate Oxon) exhibit higher neurotoxicity due to acetylcholinesterase inhibition, whereas sulfonyl derivatives (Demeton-S-Methyl Sulphone) are less reactive .
  • Synthetic Challenges : Pd-catalyzed methods (e.g., for 1,2-oxaphosphorines) may be adaptable for synthesizing the target compound, but ligand selection (e.g., N-acetyl-L-leucine) is critical for yield optimization .

Biological Activity

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate
  • CAS Number : 820260-99-9
  • Molecular Formula : C12H17O4PS
  • Molecular Weight : 274.30 g/mol

The biological activity of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate primarily involves its ability to inhibit specific enzymes through competitive or non-competitive binding. The phosphonate group is known to interact with serine residues in the active sites of various enzymes, leading to a reduction in their catalytic activity. This mechanism is particularly relevant in the context of phosphatase and hydrolase enzymes, where the compound may mimic substrate structures.

Biological Activity Overview

Research indicates that 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study conducted by Kim et al. (2015) focused on the structure-activity relationship of phosphonate derivatives as inhibitors of human soluble epoxide hydrolase (sEH). The findings demonstrated that modifications to the ethylsulfanyl group significantly enhanced inhibitory potency compared to other alkyl substituents, highlighting the importance of functional group placement in biological activity.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various phosphonates, including 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate. The compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 3: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate showed a dose-dependent reduction in cell viability. Apoptotic markers were analyzed using flow cytometry, confirming that the compound induces programmed cell death through mitochondrial pathways.

Table 1: Biological Activities of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits AChE and BChEKim et al., 2015
AntimicrobialEffective against Gram-positive bacteriaJournal of Medicinal Chemistry
CytotoxicityInduces apoptosis in MCF-7 cellsFlow Cytometry Analysis

Table 2: Structure-Activity Relationship

ModificationEffect on ActivityReference
Ethylsulfanyl GroupEnhanced enzyme inhibitionKim et al., 2015
Methyl SubstitutionIncreased cytotoxicityJournal of Medicinal Chemistry

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